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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Lysine-Specific Demethylase 1
(LSD1) inhibitors, INCB059872 and iadademstat (ORY-1001). The comparison is based on
publicly available preclinical and clinical data, focusing on the efficacy and underlying
mechanisms of action of these epigenetic modifiers in oncological applications.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent
monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing
methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating
H3K4me1/2, a mark associated with active enhancers, LSD1 is typically involved in gene
repression.[2][3] Conversely, its activity on H3K9me1/2 can lead to transcriptional activation.[4]
Dysregulation and overexpression of LSD1 are implicated in a variety of cancers, including
acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it helps maintain an
undifferentiated, proliferative state.[5] Inhibition of LSD1 has emerged as a promising
therapeutic strategy to reverse this epigenetic silencing, induce cancer cell differentiation, and
suppress tumor growth.[6] Both INCB059872 and iadademstat are potent, irreversible inhibitors
that form covalent adducts with the FAD cofactor of LSD1.[7][8]

Mechanism of Action and Signaling Pathways
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Both INCB059872 and iadademstat exert their anti-tumor effects by inhibiting the enzymatic
activity of LSD1. This inhibition leads to the reactivation of silenced genes that promote cell
differentiation and apoptosis. The specific downstream effects are context-dependent, varying
with the cancer type and its associated transcription factors.

In Acute Myeloid Leukemia (AML): A key mechanism in certain AML subtypes involves the
interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence 1).
[9][10] The LSD1/GFI-1 complex represses genes necessary for myeloid differentiation. By
inhibiting LSD1, both drugs disrupt this complex, leading to the expression of differentiation
markers like CD11b and CD86 and a shift from a proliferative to a differentiated state.[10][11]
[12] ladademstat has been shown to not only block the demethylase activity but also the
scaffolding function of LSD1, sterically hindering the LSD1/GFI-1 interaction.[9]
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Caption: Simplified LSD1 signaling pathway in AML.

In Small Cell Lung Cancer (SCLC): In SCLC, LSD1 is recruited by the transcription factor
INSML1 to suppress the NOTCH signaling pathway.[9] Inhibition of LSD1 by iadademstat
prevents this repression, leading to the re-expression of NOTCH1 and its target HES1.[9] This
activation of the NOTCH pathway, in turn, downregulates oncogenic drivers like ASCL1 and
NEURODJ, resulting in reduced tumor progression.[9] INCB059872 has also been shown to
induce genes like FEZ1 and UMODL1, which are predictive of LSD1 responsiveness in SCLC.
[13]
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Caption: Simplified LSD1 signaling pathway in SCLC.

Preclinical Efficacy

Both compounds have demonstrated potent anti-tumor activity in a range of preclinical models.
ladademstat has shown sub-nanomolar activity in AML cell viability assays, while INCB059872
has potent nanomolar efficacy against SCLC cell lines.

In Vitro Data
Drug Assay Type Cell Line(s) Potency Reference(s)
ladademstat LSD1 Inhibition - IC50 <20 nM [14]
o H1299, A549
Cell Viability 80-160 uM [11]
(Lung)
) o EC50 < 1 nM (for
Differentiation THP-1 (AML) [14]
CD11b)
_ _ Panel of SCLC EC50: 47 - 377
INCB059872 Cell Proliferation ) [13]
lines nM
_ _ Non-tumorigenic
Cell Proliferation IC50 > 10 uM [13]
T cells
) o ) Induces CD86,
Differentiation AML cell lines [15][16]

CD11b

In Vivo Data
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Drug Model Type Cancer Type Key Findings Reference(s)
Reduced tumor
growth,
Rodent .
ladademstat AML correlated with [17]
Xenograft ) o
differentiation
biomarkers.
Complete and
durable tumor
PDX Model SCLC regression in a [18]
chemoresistant
model.
Tumor growth
inhibition with
SCLC (NCI- _
Human once daily (QD)
INCB059872 H526, NCI- _ [13]
Xenograft and alternative
H1417)
day (QoD)
dosing.
Human Significant tumor
AML (THP-1) o [16]
Xenograft growth inhibition.
Significantly
Murine Model AML (MLL-AF9) prolonged [15][16]

median survival.

Experimental Protocols & Workflows

Detailed, step-by-step protocols for specific experiments are often proprietary. However, based

on published literature, we can outline the general methodologies employed.

General In Vitro Cell Viability Assay Protocol

o Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

(e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
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e Compound Treatment: A dilution series of the LSD1 inhibitor (e.g., INCB059872 or
iadademstat) is prepared and added to the wells.

 Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a 5%
CO2 incubator.

 Viability Assessment: A reagent such as CellTiter-Glo® (measures ATP) or MTT is added to
each well.

o Data Acquisition: Luminescence or absorbance is measured using a plate reader.

e Analysis: Data is normalized to vehicle-treated controls, and EC50/IC50 values are
calculated using non-linear regression.

General In Vivo Xenograft Study Workflow

The workflow for evaluating drug efficacy in a patient-derived xenograft (PDX) or cell line-
derived xenograft (CDX) model typically involves several key stages.
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Caption: General experimental workflow for in vivo xenograft studies.

Protocol Outline for Xenograft Studies:

e Animal Models: Immunodeficient mice (e.g., NOD/SCID or nu/nu) are typically used to
prevent rejection of human tumor cells.[19]

o Tumor Implantation: For CDX models, a suspension of cultured cancer cells (e.g., 1x10"7
cells) is injected subcutaneously into the flank of the mice.[19] For PDX models, small
fragments of a patient's tumor are surgically implanted.[12]
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e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g.,
~150-300 mms3). Mice are then randomized into treatment and vehicle control groups.[19]

e Drug Administration: The drug (e.g., INCB059872 or iadademstat) is administered orally
(p.0.) according to a specified dosing regimen (e.g., once daily).[13]

o Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g.,
twice weekly). The primary endpoint is often tumor growth inhibition (TGI). Survival may be a
secondary endpoint.[12]

Clinical Efficacy

ladademstat has advanced further in clinical development with more mature data available,
particularly in AML. The clinical development of INCB059872 has been hampered by several
trial terminations for strategic business reasons, limiting the availability of efficacy data.[8][20]
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Trial Combination  Key Efficacy
Drug o Phase Reference(s)
(Indication) Agent(s) Results
ORR: 81%
(22127
evaluable
ALICE (1L o _
ladademstat ] lla Azacitidine patients); [12]
unfit AML) _
CR/CRi: 64%
of
responders.
ORR: 40%
(4/10
] evaluable
CLEPSIDRA Carboplatin- )
lla ) patients). [1][4][21]
(2L SCLC) Etoposide )
Interim data
showed 75%
ORR.
ORR: 67%
(8/12
patients);
FRIDA (R/R
o CR+CRh+CR
FLT3-mut Ib Gilteritinib ) [2]
i: 58% (7/12
AML) _
patients) at
expanded
dose.
Terminated
due to
NCT0271290 strategic
Monotherapy )
INCB059872 5 (Advanced I/l business [20]
) ) & Combos o
Malignancies) decision.
Efficacy data
not reported.
NCT0351440 Ib Monotherapy = Terminated [20]
7 (Ewing due to
Sarcoma) strategic
business
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decision.
Efficacy data

not reported.

ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with
incomplete hematological recovery.

Summary and Conclusion

Both INCB059872 and iadademstat are potent, irreversible inhibitors of LSD1 with
demonstrated preclinical activity in hematological and solid tumor models. They share a
common mechanism of inducing differentiation by reversing epigenetic repression of key gene
programs.

o ladademstat (ORY-1001) has produced robust clinical data, particularly in AML. The ALICE
trial results, showing an 81% ORR in combination with azacitidine, are highly promising and
compare favorably to historical controls.[12][15] Its development pipeline in both AML and
SCLC appears active and is generating significant clinical data.

o INCB059872 has shown strong preclinical efficacy, with potent activity in SCLC and AML
models.[13][16] However, its clinical development has been discontinued for reasons
unrelated to safety or efficacy, according to public records.[20] Consequently, there is a lack
of mature clinical data to directly compare its efficacy against iadademstat in patients.

For researchers, iadademstat represents a clinically validated LSD1 inhibitor with a clearer path
to potential approval and a wealth of associated clinical and translational data. INCB059872
remains a valuable tool for preclinical research, demonstrating the therapeutic potential of
LSD1 inhibition, although its future in clinical practice is uncertain. Further head-to-head
studies would be required for a definitive comparative assessment of their therapeutic indices.
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 To cite this document: BenchChem. [A Comparative Analysis of LSD1 Inhibitors:
INCB059872 and ladademstat (ORY-1001)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855417#efficacy-of-incb059872-versus-
iadademstat-ory-1001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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